5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. These compounds are synthesized through versatile methods, leading to derivatives with promising antibacterial and antifungal activities. The synthesis involves reactions that produce various derivatives, including thiazole, pyrazole, and chromene derivatives, demonstrating the compound's utility in generating biologically active substances (Darwish et al., 2014).
Synthesis and Bioactivities of Pyrazole Derivatives
Another study focused on the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, exploring their potential anti-inflammatory and antimicrobial properties. This research highlights the compound's versatility in forming structures with significant biological activity, where some synthesized compounds demonstrated potent anti-inflammatory properties and activity against microbial strains (Kendre et al., 2013).
Anticancer Evaluation of Pyrazole Derivatives
Further investigations have explored the anticancer potential of novel pyrazole derivatives. The study utilized the sulfonamide moiety for synthesizing compounds evaluated against Ehrlich ascites carcinoma cells, revealing certain derivatives with significant anticancer activity. This underscores the chemical's application in developing new anticancer agents (El-Gaby et al., 2017).
Visible-Light [2+2] Photocycloaddition
Research has also explored [2+2] photocycloaddition reactions involving nitrogen- and sulfur-containing dienes, demonstrating the compound's role in synthesizing bicyclic and tricyclic structures with potential biological activity. These findings offer insights into using visible light for efficient cycloadditions, contributing to the synthesis of compounds with potential therapeutic applications (Jirásek et al., 2017).
Docking Simulations and Antimicrobial Evaluation
Lastly, docking simulations and biological evaluations have been conducted on newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives, assessing their antimicrobial and antitubercular potential. This approach illustrates the compound's application in discovering new agents against bacterial infections and tuberculosis, showcasing the importance of computational and experimental methods in drug discovery (Shingare et al., 2022).
Mechanism of Action
Target of Action
The compound, also known as 5-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane, is a pyrazoline derivative . Pyrazoline derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
For instance, some pyrazoline derivatives have been found to display superior antipromastigote activity, which is crucial in combating leishmaniasis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antileishmanial and antimalarial activities. Pyrazoline derivatives have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . .
Pharmacokinetics
The effectiveness of pyrazoline derivatives in in vivo studies suggests that they have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The result of the compound’s action is likely to be the inhibition of the growth of the target organisms, as suggested by the antileishmanial and antimalarial activities of pyrazoline derivatives . This leads to a reduction in the severity of the diseases caused by these organisms.
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNXQGGXURECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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